1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Overview
Description
The compound “1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride” has a CAS Number of 1240529-56-9 . It has a molecular weight of 289.7 . The IUPAC name for this compound is 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3O4S/c1-12-7-6(8(14)13(2)9(12)15)3-5(4-11-7)18(10,16)17/h3-4H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Generation and Reactivity
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride exhibits interesting chemical properties. For instance, the 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrano[4,3-d]pyrimidinium cation has been prepared using acid-catalyzed cyclization, and its reactivity towards N-nucleophiles has been determined (Tsupak, Gavrilenko, & Kostrub, 2009).
Synthesis and Properties in Polyamide Materials
The chemical has been involved in the synthesis of novel materials. For instance, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized using this compound, leading to the creation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, mechanical strength, low dielectric constants, and transparency, making them potentially useful in advanced materials applications (Liu et al., 2013).
Role in Molecular Structure Analysis
The compound has been used to synthesize complex molecules whose structures have been analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) and HOMO-LUMO DFT calculations. These molecules have potential as leads for new anticancer drugs, indicating the compound's utility in drug discovery and design (Santana et al., 2020).
Catalytic Applications
It has also been implicated in catalytic processes. For instance, sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl, synthesized from this compound, has been used as a highly efficient, homogeneous, and reusable catalyst for the preparation of hexahydroquinolines. This showcases the compound's potential utility in catalysis and organic synthesis (Khazaei et al., 2013).
Mechanism of Action
While the specific mechanism of action for this compound isn’t provided, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been studied as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage, and inhibitors can compromise the DNA repair mechanism in cancer cells, leading to cell death .
Future Directions
properties
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4S/c1-12-7-6(8(14)13(2)9(12)15)3-5(4-11-7)18(10,16)17/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWJILXMPMPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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